吡多替莫杂质 Y

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pidotimod Impurity Y is an impurity of Pidotimod, which is an immunomodulator .

Synthesis Analysis

The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the protection step . This one-pot, direct synthesis of the immunostimulant drug pidotimod runs well at room temperature and involves a simple purification process .

Molecular Structure Analysis

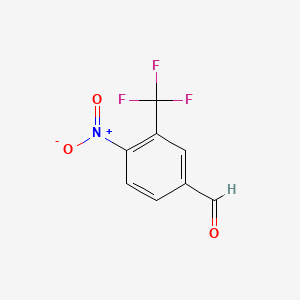

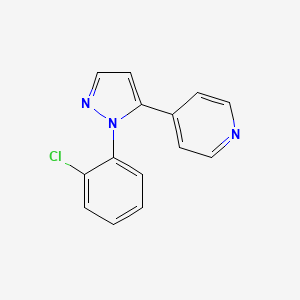

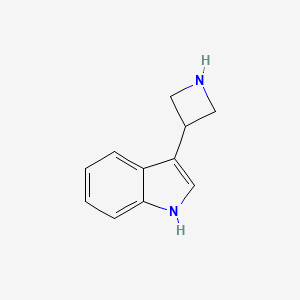

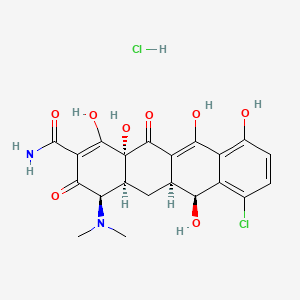

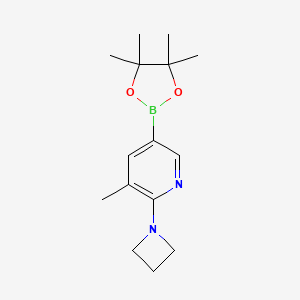

The molecular formula of Pidotimod Impurity Y is C9H10N2O3S . The molecule contains a total of 27 bonds, including 17 non-H bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 tertiary amide (aliphatic), 1 imide (-thio), and 1 sulfide .

Chemical Reactions Analysis

The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water . This reaction runs well at room temperature and involves a simple purification process .

科学研究应用

吡多替莫杂质 Y 应用的综合分析

This compound 是免疫刺激剂吡多替莫的衍生物,在科学研究中具有多种应用。以下是六种独特应用的详细分析,每个应用都有其专门的部分。

药物分析中的手性拆分:吡多替莫及其异构体(包括杂质 Y)的对映异构体拆分在药物研究中至关重要。 研究人员可以使用手性 RP-HPLC 和四极杆道尔顿分析仪检测来分离和测定吡多替莫的特定异构体 。这一过程对于确保药物的纯度和功效至关重要,因为不同的异构体可能具有不同的生物活性,以及效力。

药物生产中的绿色合成:This compound 可以通过环保的方法合成。 据报道,在水中进行一锅法绿色合成,简化了生产过程,减少了对环境的影响 。这种方法符合制药行业日益重视可持续发展实践的趋势。

质量控制和方法验证:在药物开发领域,this compound 作为质量控制、方法验证和稳定性研究的参考标准 。它在识别未知杂质和评估基因毒性方面发挥着关键作用,确保药物产品的安全性和可靠性。

免疫调节研究:对this compound 免疫调节特性的研究表明,它具有调节免疫反应的潜力。 它可以影响巨噬细胞、中性粒细胞、自然杀伤细胞和淋巴细胞增殖的活性,这些都是细胞免疫反应的必要条件 。这对免疫相关疾病治疗方法的开发具有重要意义。

临床试验和治疗应用:This compound 正在临床试验中进行探索,以了解其治疗应用,特别是在治疗呼吸道疾病方面,以及可能治疗 COVID-19 。它能够促进树突状细胞成熟,并增加 IgA、IgM 和 IgG 等免疫球蛋白的活性,这表明它在增强适应性免疫反应方面的效用。

药代动力学和药效学研究:分离和定量吡多替莫异构体(包括杂质 Y)对于了解该药物的药代动力学和药效学至关重要 。这些研究有助于确定药物的代谢方式及其对人体的后续影响,这对于药物开发和治疗使用至关重要。

作用机制

Target of Action

Pidotimod, a synthetic dipeptide with immunomodulatory properties, is primarily targeted at the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The primary targets of Pidotimod are the immune cells, including T-lymphocytes, natural killer cells, macrophages, and neutrophils .

Mode of Action

Pidotimod acts by modulating the immune system to induce an immune response against bacterial or viral pathogens . It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with Pidotimod .

Biochemical Pathways

Pidotimod affects several biochemical pathways related to the immune response. It promotes the phagocytic activity of macrophages and neutrophils, thereby improving chemotaxis . It also activates natural killer cells, promotes lymphocyte proliferation caused by mitogens, and stimulates the cellular immune response by inducing the production of interleukin-2 and gamma-interferon .

Result of Action

The result of Pidotimod’s action is an enhanced immune response. It increases the level of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+), affecting both innate and adaptive immune responses . This leads to improved clinical conditions in patients suffering from recurrent respiratory tract infections .

未来方向

属性

IUPAC Name |

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWTZCIFAMNMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C(=O)N3CSCC3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137585 |

Source

|

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161771-76-2 |

Source

|

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)

![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)